molecular formula C14H19BN2O3 B13905596 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13905596
M. Wt: 274.13 g/mol
InChI Key: QVJLEXQMLIKXCP-UHFFFAOYSA-N
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Description

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzimidazole core substituted with a methoxy group and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Borylation: The final step involves the introduction of the dioxaborolane moiety through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester moiety.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The benzimidazole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the benzimidazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-10-12(17-8-16-10)11(7-9)18-5/h6-8H,1-5H3,(H,16,17)

InChI Key

QVJLEXQMLIKXCP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OC)N=CN3

Origin of Product

United States

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